molecular formula C22H21F4N3O4 B607825 GSK3179106 CAS No. 1627856-64-7

GSK3179106

Cat. No.: B607825
CAS No.: 1627856-64-7
M. Wt: 467.4 g/mol
InChI Key: IDXKJSSOUXWLDB-UHFFFAOYSA-N
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Description

GSK3179106 is a potent and selective inhibitor of the tyrosine-protein kinase receptor RET (REarranged during Transfection). It has been developed as a therapeutic candidate for the treatment of irritable bowel syndrome. The compound is designed to be gut-restricted, meaning it primarily acts within the gastrointestinal tract, minimizing systemic exposure and potential side effects .

Mechanism of Action

Target of Action

GSK3179106, also known as 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide, is a potent and selective inhibitor of the RET kinase . RET (Rearranged during Transfection) is a neuronal growth factor receptor tyrosine kinase that plays a critical role in the development and function of the enteric nervous system (ENS) .

Mode of Action

This compound interacts with its target, the RET kinase, by inhibiting its phosphorylation . This inhibition disrupts the normal functioning of the RET kinase, which is essential for synaptic formation, signal transmission, and neuronal plasticity .

Biochemical Pathways

The inhibition of RET kinase by this compound affects the normal functioning of the ENS. The ENS regulates many functions of the gastrointestinal (GI) tract. Inflammation or stress-induced expression of growth factors or cytokines may lead to hyperinnervation of visceral afferent neurons in the GI tract, contributing to the pathophysiology of irritable bowel syndrome (IBS) .

Result of Action

The inhibition of RET kinase by this compound leads to the attenuation of post-inflammatory and stress-induced visceral hypersensitivity . This results in a reduction of major symptoms for IBS patients, such as abdominal pain and abnormal bowel habits .

Action Environment

The action of this compound is influenced by the environment within the GI tract. Inflammation or stress in the GI tract can lead to an increase in the expression of growth factors or cytokines, which in turn can enhance the hyperinnervation of visceral afferent neurons . This suggests that the efficacy and stability of this compound could be influenced by the inflammatory and stress conditions within the GI tract.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3179106 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

GSK3179106 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

GSK3179106 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK3179106

This compound is unique due to its gut-restricted action, which minimizes systemic exposure and potential side effects. This makes it particularly suitable for treating gastrointestinal disorders like irritable bowel syndrome, where localized action is beneficial .

Properties

IUPAC Name

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKJSSOUXWLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627856-64-7, 1884420-19-2
Record name GSK-3179106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3179106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2-(4-(4-ethoxy-6-((4-methoxybenzyl)oxy)pyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide (100 g, 170 mmol) in DCM (1 L) was added TFA (80 mL, 1077 mmol) dropwise. The mixture was stirred at 25° C. for 2 h. The mixture was then concentrated. To the residue was added H2O (500 mL) dropwise and then neutralized with saturated Na2CO3 solution to adjust pH=7.5. The precipitate was filtered, washed with H2O (350 mL×3) and dried in vacuo. To the solid was added PE/EA (3:1, v/v, 300 mL) and stirred for 0.5 h. The solid was filtered and washed with PE/EA (3:1, v/v, 100 mL×2). The solid was redissolved in DCM/MeOH (20:1, v/v, 1.5 L) and then concentrated in vacuo to a minimal amount of solvent (about 150 mL). The solid was filtered, washed with CH3CN (50 mL×2) and dried in vacuo. The residual solid was added to EtOH (2.5 L) and heated to 80° C. After the solid was dissolved completely, the mixture was concentrated in vacuo to give a white solid of 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide (61.4 g, 131 mmol, 77% yield): 1H NMR (400 MHz, CD3OD) δ 7.40-7.30 (m, 2H), 7.25-7.18 (m, 2H), 6.88 (s, 1H), 5.98 (s, 1H), 4.11 (q, J=7.2 Hz, 2H), 3.81 (s, 2H), 1.56 (s, 6H), 1.37 (t, J=7.2 Hz, 3H); ES-LCMS m/z: 468 (M+H).
Name
2-(4-(4-ethoxy-6-((4-methoxybenzyl)oxy)pyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does GSK3179106 interact with its target, RET, and what are the downstream effects of this interaction?

A: this compound is a potent and selective inhibitor of the rearranged during transfection (RET) kinase. [] It binds to the kinase domain of RET, preventing the phosphorylation of downstream signaling molecules. [] RET is a receptor tyrosine kinase that plays a crucial role in the development and function of the enteric nervous system (ENS). [, ] By inhibiting RET activity, this compound aims to modulate neuronal signaling within the ENS, potentially alleviating symptoms associated with visceral hypersensitivity, such as those observed in Irritable Bowel Syndrome (IBS). [, ]

Q2: What is the relationship between the structure of this compound and its activity as a RET kinase inhibitor?

A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] While the provided research papers don't disclose specific structural modifications and their impact, they highlight that these studies were crucial in optimizing the compound's potency, selectivity, and ability to be restricted to the gut. [] This suggests that modifications to the core structure of this compound likely influence its binding affinity for RET, its ability to penetrate different tissues, and potentially its metabolic stability.

Q3: What preclinical evidence supports the potential use of this compound for the treatment of IBS?

A: Researchers investigated the efficacy of this compound in several rodent models of visceral hypersensitivity, a hallmark of IBS. [] These models included colonic irritation, acute colonic inflammation, and stress-induced visceral hypersensitivity. In all tested models, administration of this compound significantly reduced the visceromotor response to colorectal distension, indicating a reduction in pain perception. [] This preclinical evidence suggests that targeting RET with a gut-restricted inhibitor like this compound may offer a novel therapeutic strategy for managing IBS symptoms.

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